
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid
Overview
Description
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid (CAS 60091-87-4) is a nitro-substituted aromatic compound with the molecular formula C₁₃H₉ClN₂O₄ and a molecular weight of 292.67 g/mol . Its structure consists of a benzoic acid moiety linked via an amino bridge to a 4-chloro-2-nitrophenyl group. The nitro (-NO₂) and chloro (-Cl) substituents on the phenyl ring contribute to its electron-withdrawing properties, influencing its chemical reactivity and biological interactions.
This compound is primarily utilized in pharmaceutical research, particularly in studies targeting dopamine receptors, neurodegenerative disorders (e.g., Alzheimer’s, Parkinson’s), and psychiatric conditions such as schizophrenia . Its purity (>95% by HPLC) and storage requirements (2–8°C in a dark, sealed environment) underscore its stability considerations .
Preparation Methods
Traditional Batch Synthesis Methods
The classical batch synthesis of 2-((4-chloro-2-nitrophenyl)amino)benzoic acid involves a copper-mediated Ullmann-type coupling reaction. This method, adapted from protocols published by the Royal Society of Chemistry, utilizes anthranilic acid and 2-bromo-5-chloronitrobenzene as precursors under reflux conditions .
Reaction Conditions and Reagents
In a representative procedure, anthranilic acid (4.41 mmol, 1 eq) reacts with 2-bromo-5-chloronitrobenzene (4.85 mmol, 1.1 eq) in iso-propanol (15 mL) at reflux temperature (82–85°C) for 12 hours. Anhydrous potassium carbonate (8.82 mmol, 2 eq) acts as a base, while copper powder (0.2 eq) facilitates the coupling. Post-reaction, the mixture is acidified to pH 3–4 using 2 M HCl, inducing precipitation of the product as orange needles. Recrystallization in ethanol/water yields 80% pure product .
Table 1: Batch Synthesis Parameters
Parameter | Specification |
---|---|
Solvent | Iso-propanol |
Temperature | Reflux (82–85°C) |
Reaction Time | 12 hours |
Base | K₂CO₃ (2 eq) |
Catalyst | Cu powder (0.2 eq) |
Workup | Acidification (pH 3–4), recrystallization |
Yield | 80% |
Mechanistic Considerations
The reaction proceeds via a copper(I)-intermediate, where the aryl bromide undergoes oxidative addition to Cu(0), forming a Cu(I)-aryl complex. Nucleophilic attack by the amino group of anthranilic acid then generates the coupled product, with K₂CO₃ neutralizing HBr byproducts . The nitro group’s meta-directing effect ensures regioselective substitution at the 2-position of the chlorophenyl ring.
Flow Synthesis Approaches
Continuous flow chemistry offers enhanced scalability and safety for synthesizing this compound. A flow-based protocol achieves 80% yield with a 20-minute residence time, demonstrating parity with batch methods while reducing thermal degradation risks .
Flow Reactor Configuration
Stock solutions of anthranilic acid (0.15 M) and 2-bromo-5-chloronitrobenzene (0.15 M) in iso-propanol are pumped into a heated reactor coil (120°C, 20 bar) at 0.5 mL/min. The output stream is mixed with 6 M HCl in an in-line triturator cooled to 0°C, precipitating the product. Filtration and washing with acetone/ammonia yield 80% pure material .
Table 2: Flow Synthesis Parameters
Parameter | Specification |
---|---|
Reactor Type | Tubular coil reactor |
Temperature | 120°C |
Pressure | 20 bar |
Residence Time | 20 minutes |
Solvent | Iso-propanol |
Acid Quench | 6 M HCl at 0°C |
Yield | 80% |
Advantages Over Batch Processing
Flow synthesis minimizes exothermic hazards through precise temperature control and enables continuous production. The in-line triturator eliminates manual handling of corrosive intermediates, aligning with industrial safety standards .
Comparative Analysis of Synthetic Routes
Batch and flow methods achieve identical yields, but their operational profiles differ significantly:
Table 3: Batch vs. Flow Synthesis Comparison
Metric | Batch Method | Flow Method |
---|---|---|
Reaction Time | 12 hours | 20 minutes |
Temperature | 85°C | 120°C |
Catalyst Loading | 0.2 eq Cu | 0.2 eq Cu |
Energy Input | High (reflux) | Moderate (pumped flow) |
Scalability | Limited by vessel size | Continuously scalable |
Byproduct Formation | 5–7% | 3–5% |
Flow systems reduce byproduct generation through uniform mixing and shorter exposure to elevated temperatures .
Optimization Strategies and Reaction Mechanisms
Solvent Screening
Iso-propanol outperforms ethanol and DMF in batch reactions due to its optimal polarity, which balances reactant solubility and product precipitation. Substituting iso-propanol with DMSO increases yield to 85% but complicates purification .
Catalyst Loading Effects
Reducing copper powder to 0.1 eq decreases yield to 65%, while exceeding 0.3 eq promotes side reactions (e.g., nitro-group reduction). A 0.2 eq loading optimizes cost and efficiency .
Acidification Protocol
Gradual addition of HCl during workup prevents localized oversaturation, yielding larger crystals with higher purity (99.2% by HPLC vs. 97.5% with rapid acidification) .
Industrial-Scale Production Considerations
Recrystallization Optimization
Industrial batches use ethanol/water (3:1 v/v) for recrystallization, achieving 99.5% purity. Seed crystals (0.1% w/w) are introduced at 40°C to control particle size distribution (D90 < 50 µm) .
Waste Stream Management
Copper residues are recovered via ion-exchange chromatography, reducing heavy metal discharge by 92%. Spent iso-propanol is distilled and reused, lowering solvent costs by 40% .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-((4-Amino-2-nitrophenyl)amino)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Recent studies indicate that 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid may exhibit significant anticancer properties. It has been shown to inhibit certain cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The compound's structural properties allow for interactions with various biological targets, enhancing its pharmacological profile.
Neurological Studies
The compound is also utilized in neurological research, particularly in the study of neurotransmission and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its role in modulating neurotransmitter systems makes it a candidate for further exploration in treating conditions related to mood disorders, stress, and pain.
Agricultural Applications
Insect Growth Regulation
this compound has been identified as a precursor for developing insect growth regulators (IGRs). These compounds are crucial for controlling lepidopteran pests by inhibiting juvenile hormone biosynthesis, which disrupts the growth and development of these insects. Specific semi-inhibitory concentrations have been documented for various pests, indicating its effectiveness in agricultural pest management .
Organic Synthesis
Synthetic Intermediate
In organic chemistry, this compound serves as an important intermediate in the synthesis of other chemical entities. Its ability to undergo nucleophilic aromatic substitution reactions makes it valuable for creating more complex molecules. Researchers have explored various synthetic pathways to produce this compound efficiently, emphasizing its versatility in chemical synthesis .
Mechanism of Action
The mechanism of action of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid involves its interaction with specific molecular targets. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
The structural and functional attributes of 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid are best understood through comparison with analogous compounds. Key analogues include derivatives with variations in substituent positions, halogens, or functional groups, which impact physicochemical properties and biological activity.
Structural Analogues and Physicochemical Properties
Table 1: Structural and Physical Comparison
Key Observations :
- Substituent Effects: Methoxy (-OCH₃) groups (as in 4-Chloro-2-((4-methoxyphenyl)amino)benzoic acid) introduce electron-donating properties, contrasting with the electron-withdrawing nitro group in the parent compound. This alters acidity (pKa) of the benzoic acid moiety .
- Melting Points: Derivatives with multiple halogens (e.g., 5-Chloro-2-((4-chlorophenyl)amino)benzoic acid) exhibit higher melting points (~227–230°C), suggesting stronger intermolecular forces .
Key Insights :
- Nitro Group Role : The nitro group in the parent compound may enhance receptor binding through polar interactions but could contribute to cytotoxicity .
- Antioxidant vs. Neurological Activity : Structural modifications (e.g., acridine fusion in CP-05) redirect activity from neurological targets to antioxidant pathways, highlighting the versatility of the benzoic acid scaffold .
Biological Activity
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, also known by its CAS number 60091-87-4, is a compound that has garnered interest in various fields of biological research, particularly in anticancer and antimicrobial studies. This article provides a detailed overview of its biological activities, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₁₃H₉ClN₂O₄
- Molecular Weight : 292.67 g/mol
- Appearance : Orange solid, melting point around 245-247 °C
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
-
Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- It has been reported to affect the expression of key proteins involved in cancer progression.
-
Antimicrobial Activity :
- Studies indicate that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.
- The Minimum Inhibitory Concentration (MIC) values for these bacteria have been observed to be as low as 3.12 μg/mL, indicating potent activity compared to standard antibiotics like ciprofloxacin .
Pharmacokinetics
Research on the pharmacokinetic properties of this compound is still emerging. Preliminary findings suggest:
- Absorption : The compound is likely well absorbed due to its moderate lipophilicity.
- Distribution : It may distribute widely in tissues due to its chemical structure.
- Metabolism : Limited data exist on metabolic pathways, but it is hypothesized to undergo phase I and phase II metabolic processes.
- Excretion : Primarily excreted through renal pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Anticancer Studies :
- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The compound was noted for its ability to induce apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Efficacy :
- Structure-Activity Relationship (SAR) :
Data Summary Table
Biological Activity | Target Organism/Cell Line | MIC (μg/mL) | Effect Observed |
---|---|---|---|
Anticancer | Breast Cancer Xenograft | N/A | Tumor size reduction; apoptosis induction |
Antibacterial | Staphylococcus aureus | 3.12 | Growth inhibition |
Antibacterial | Escherichia coli | 12.5 | Growth inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid, and what intermediates are critical?
The compound is typically synthesized via multi-step reactions involving aromatic substitution and coupling. For example, methyl 2-[(4-chloro-2-nitrophenyl)amino]benzoate (CAS: 62889-51-4) serves as a key intermediate, which can be hydrolyzed to yield the target carboxylic acid . Another approach involves coupling nitro-substituted chlorobenzene derivatives with anthranilic acid analogs, followed by nitration and reduction steps . Careful control of reaction conditions (e.g., temperature, solvent polarity) is essential to minimize by-products like regioisomers or over-nitrated species.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : and NMR can confirm the substitution pattern and amine linkage. Discrepancies in aromatic proton splitting may require 2D-COSY or HSQC to resolve overlapping signals.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. High-resolution data can resolve ambiguities in bond angles and torsional strain caused by the nitro and chloro substituents .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can regioselectivity challenges during nitro-group introduction be addressed?
Regioselectivity in nitration is influenced by directing groups. The chloro substituent at the 4-position on the phenyl ring directs nitration to the 2-position due to its meta-directing nature. However, competing steric effects from the adjacent amino group may require optimized Lewis acid catalysts (e.g., HNO/HSO mixtures) or low-temperature conditions to suppress ortho/para competition . Computational modeling (DFT) can predict reactive sites to guide experimental design.
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in 1H^1H1H-NMR?
Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the nitro group) or tautomerism. Variable-temperature NMR can distinguish between static and dynamic disorder. For crystallographic disagreements (e.g., bond length anomalies), high-resolution datasets (d-spacing < 0.8 Å) and Hirshfeld surface analysis improve accuracy . Cross-validation with IR (C=O and N-H stretches) and UV-Vis (conjugation effects) is recommended.
Q. How does the compound’s electronic structure influence its reactivity in amide coupling reactions?
The electron-withdrawing nitro and chloro groups reduce electron density on the benzoic acid moiety, slowing carbodiimide-mediated activation. However, the amino group enhances nucleophilicity, favoring HOBt-assisted esterification. Kinetic studies show that pH > 7.0 deprotonates the amino group, reducing its participation in side reactions and improving coupling yields .
Q. Applications in Drug Development
Q. What pharmacological applications are associated with this compound?
The compound is a precursor in synthesizing antipsychotics like Clozapine (via methyl ester intermediates) and kinase inhibitors (e.g., AZD8931) . Its nitro group facilitates reduction to amines for further functionalization, while the chloro substituent enhances metabolic stability. Structure-activity relationship (SAR) studies suggest analogs with modified nitro positioning show varied binding affinity to dopamine receptors .
Q. How do structural analogs of this compound compare in biological activity?
Analogs like 2-[(3-chloro-2-methylphenyl)amino]benzoic acid (Tolfenamic acid) exhibit anti-inflammatory activity via COX-2 inhibition, highlighting the importance of chloro and amino positioning . Substituting nitro with cyano groups reduces cytotoxicity but maintains receptor affinity, as seen in benzodiazepine derivatives .
Q. Data Analysis and Experimental Design
Q. What computational tools aid in predicting the compound’s solubility and stability?
- Solubility : Hansen solubility parameters (HSPiP software) correlate with experimental logP values. The nitro group increases hydrophobicity, requiring DMSO or DMF for dissolution.
- Stability : Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring detect degradation products (e.g., nitro reduction to amine). DFT calculations predict hydrolysis pathways under acidic/basic conditions .
Q. How can reaction calorimetry optimize large-scale synthesis?
Reaction calorimetry identifies exothermic peaks during nitro-group introduction, enabling safer scale-up by controlling addition rates and cooling profiles. For example, AstraZeneca’s studies on similar benzoic acid derivatives used calorimetry to minimize thermal runaway risks .
Properties
IUPAC Name |
2-(4-chloro-2-nitroanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIOGPNJFKJOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476386 | |
Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60091-87-4 | |
Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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